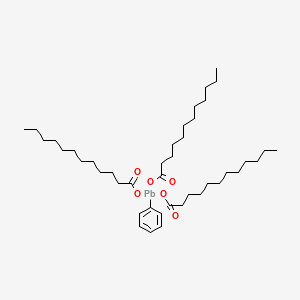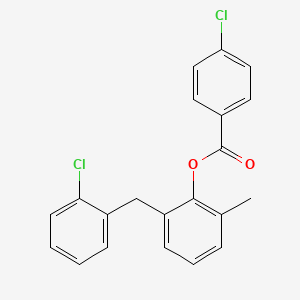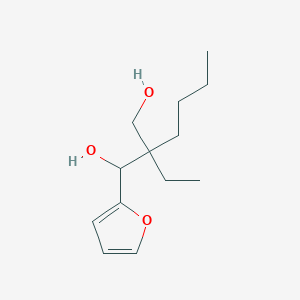
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol is an organic compound that features a furan ring attached to a propane-1,3-diol backbone. This compound is of interest due to its unique structure, which combines hydrophobic and hydrophilic properties, making it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol can be achieved through a multi-step process. One common method involves the aldol addition of 2-ethylhexanal followed by hydrogenation. Another approach is the hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . The reaction is highly exothermic and requires careful control of the base catalyst addition rate.
Industrial Production Methods
Industrial production of this compound typically involves the aldol condensation of n-butyraldehyde to produce 2-ethylhexanal, which is then subjected to selective hydrogenation steps . This method is preferred due to its efficiency and the high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The furan ring allows for electrophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of polyesters, lubricants, and emulsifying agents.
Mécanisme D'action
The mechanism by which 2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking interactions, while the diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-2-ethyl-1,3-propanediol: Similar structure but lacks the furan ring.
Neopentyl glycol: Another diol with different substituents, offering different physical properties.
2-Ethyl-2-butyl-1,3-propanediol: Similar backbone but different functional groups.
Uniqueness
2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with other molecules.
Propriétés
Numéro CAS |
4946-78-5 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
2-butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C13H22O3/c1-3-5-8-13(4-2,10-14)12(15)11-7-6-9-16-11/h6-7,9,12,14-15H,3-5,8,10H2,1-2H3 |
Clé InChI |
NQVJBEBKSHDOLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(CO)C(C1=CC=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


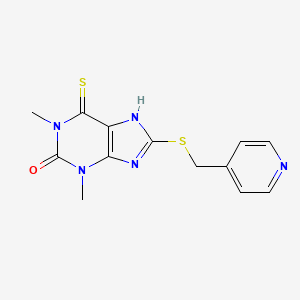
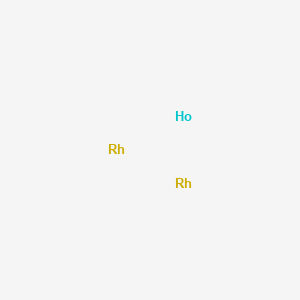

![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)
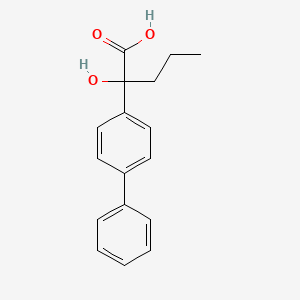
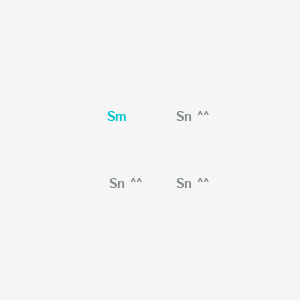
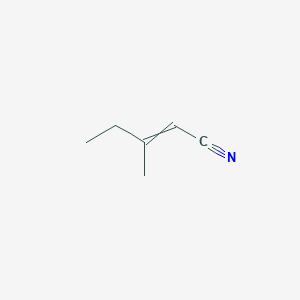
![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)


